molecular formula C21H21Cl2N5O3 B12697119 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide CAS No. 93919-20-1

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide

Cat. No.: B12697119
CAS No.: 93919-20-1
M. Wt: 462.3 g/mol
InChI Key: ADZOLKADRMQPCT-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide is a complex organic compound with the molecular formula C21H21Cl2N5O3. It is known for its unique structural features, which include a pyridinium ring, an azo group, and nitro and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide typically involves multiple steps. The process begins with the preparation of the azo compound by diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with aniline. The resulting azo compound is then reacted with 2-(pyridin-1-ium-1-yl)ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form active intermediates that interact with cellular components. The nitro and chloro substituents may also contribute to its biological activity by affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
  • N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine

Uniqueness

1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93919-20-1

Molecular Formula

C21H21Cl2N5O3

Molecular Weight

462.3 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydroxide

InChI

InChI=1S/C21H20Cl2N5O2.H2O/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;/h3-11,14-15H,2,12-13H2,1H3;1H2/q+1;/p-1

InChI Key

ADZOLKADRMQPCT-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.[OH-]

Origin of Product

United States

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